molecular formula C12H16O2 B14197931 5-Hexen-3-ol, 1-phenoxy- CAS No. 846056-66-4

5-Hexen-3-ol, 1-phenoxy-

Katalognummer: B14197931
CAS-Nummer: 846056-66-4
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: XOSQRDACXGOYEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hexen-3-ol, 1-phenoxy- is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a phenoxy group attached to a hexenol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexen-3-ol, 1-phenoxy- can be achieved through several methods. One common approach involves the reaction of 5-hexen-1-ol with phenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the phenoxy group.

Industrial Production Methods

In an industrial setting, the production of 5-Hexen-3-ol, 1-phenoxy- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hexen-3-ol, 1-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexenal derivatives, while reduction can produce hexanol derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hexen-3-ol, 1-phenoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Hexen-3-ol, 1-phenoxy- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hexen-1-ol: Similar in structure but lacks the phenoxy group.

    Phenol: Contains the phenoxy group but lacks the hexenol chain.

    3-Hexen-1-ol: Another hexenol derivative with different positioning of the double bond.

Uniqueness

5-Hexen-3-ol, 1-phenoxy- is unique due to the combination of the phenoxy group and the hexenol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

846056-66-4

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

1-phenoxyhex-5-en-3-ol

InChI

InChI=1S/C12H16O2/c1-2-6-11(13)9-10-14-12-7-4-3-5-8-12/h2-5,7-8,11,13H,1,6,9-10H2

InChI-Schlüssel

XOSQRDACXGOYEA-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(CCOC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.